molecular formula C14H14BrNO3 B1466835 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine CAS No. 897949-21-2

2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine

Cat. No. B1466835
CAS RN: 897949-21-2
M. Wt: 324.17 g/mol
InChI Key: QAUCNWFTGPTEEB-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine (2-Br-6-DMBP) is a heterocyclic compound that has a wide range of applications in the fields of chemistry and biology. It is a colorless solid with a melting point of 166 °C and a boiling point of 320 °C. 2-Br-6-DMBP has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, it has been found to have potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has been used in a variety of scientific research applications, including organic synthesis, coordination chemistry, medicinal chemistry, and drug discovery. In organic synthesis, it has been used as a reagent in the synthesis of a variety of heterocyclic compounds. In coordination chemistry, it has been used as a ligand to form complexes with transition metals. In medicinal chemistry, it has been used as a starting material in the synthesis of a variety of drug candidates. Finally, in drug discovery, it has been used to identify new drug targets and to develop new drugs.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine is not fully understood. However, it is believed to interact with a variety of biological targets, including proteins, enzymes, and receptors. It is thought to interact with these targets by forming covalent bonds or by forming hydrogen bonds. Additionally, it is believed to interact with metal ions, such as zinc, iron, and copper, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins. Finally, it has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine are vast and there are many future directions that could be explored. One potential direction is the development of new drugs based on 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine. Additionally, 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine could be used to develop new methods for the synthesis of heterocyclic compounds. Furthermore, 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine could be used to develop new catalysts for organic synthesis. Finally, 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine could be used to develop new methods for the synthesis of metal complexes.

properties

IUPAC Name

2-bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-17-11-6-10(7-12(8-11)18-2)9-19-14-5-3-4-13(15)16-14/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUCNWFTGPTEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=NC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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